molecular formula C17H14FN3O4 B3006411 2-(4-(3-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 1226458-10-1

2-(4-(3-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B3006411
CAS No.: 1226458-10-1
M. Wt: 343.314
InChI Key: PHLQHIAHGAJTSG-UHFFFAOYSA-N
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Description

2-(4-(3-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C17H14FN3O4 and its molecular weight is 343.314. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Biological Activity

A study on a similar compound, 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-yl) acetamide, investigated its synthesis, crystal structure, and biological activities. The compound exhibited moderate herbicidal and fungicidal activities, suggesting potential applications in agricultural chemistry (Hu Jingqian et al., 2016).

Radiosynthesis for PET Imaging

Another study focused on the synthesis of DPA-714, a compound used for positron emission tomography (PET) imaging of the translocator protein (18 kDa), highlighting the potential use of similar compounds in medical imaging and diagnostics (Dollé et al., 2008).

Anti-Cancer Activity

Research on 6-fluorobenzo[b]pyran-4-one derivatives, with structural similarities to the compound , showed anticancer activity at low concentrations against various human cancer cell lines, indicating potential therapeutic applications in oncology (Hammam et al., 2005).

Coordination Complexes and Antioxidant Activity

A study on pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II) demonstrated significant antioxidant activities, suggesting a role in developing antioxidant agents (Chkirate et al., 2019).

Properties

IUPAC Name

2-[4-(3-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O4/c18-12-3-1-4-13(9-12)21-7-6-20(16(23)17(21)24)11-15(22)19-10-14-5-2-8-25-14/h1-9H,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLQHIAHGAJTSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C=CN(C(=O)C2=O)CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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